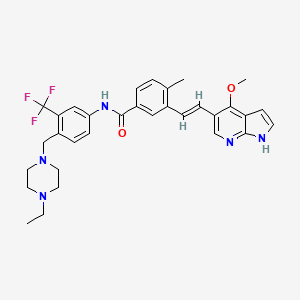
HG6-64-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
HG6-64-1 在科学研究中具有广泛的应用:
作用机制
HG6-64-1 通过选择性抑制 B-Raf 激酶来发挥其作用。它与 B-Raf 的 ATP 结合位点结合,阻止了 MAPK/ERK 信号通路中下游靶标的磷酸化和激活。 这种抑制导致抑制携带 B-Raf V600E 突变的癌细胞的增殖并诱导凋亡 .
准备方法
合成路线和反应条件
HG6-64-1 通过多步化学过程合成。合成包括形成关键中间体,然后将其偶联并进行后续的官能团修饰。 详细的合成路线受专利 WO 2011090738 A2,例 9 (XI-1) 保护 .
工业生产方法
This compound 的工业生产涉及扩大实验室合成过程的规模。该化合物通常在受控条件下,在间歇反应器中生产,以确保高纯度和产率。 最终产品使用诸如重结晶和色谱等技术进行纯化 .
化学反应分析
反应类型
HG6-64-1 主要由于其结构中存在反应性官能团而发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .
常用试剂和条件
取代反应: 常用试剂包括卤化剂和亲核试剂。反应通常在极性溶剂中,在中等温度下进行。
氧化反应: 在酸性或碱性条件下使用高锰酸钾或过氧化氢等氧化剂。
还原反应: 在无水条件下使用硼氢化钠或氢化铝锂等还原剂.
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可能会产生卤代衍生物,而氧化和还原反应可能会导致形成各种氧化或还原的物质 .
相似化合物的比较
类似化合物
维罗非尼: 另一种用于治疗具有 B-Raf V600E 突变的黑素瘤的 B-Raf 抑制剂。
达拉菲尼: 一种选择性 B-Raf 抑制剂,在癌症治疗中具有类似的应用。
索拉非尼: 一种多激酶抑制剂,靶向 B-Raf 以及其他激酶
HG6-64-1 的独特性
This compound 由于其对 B-Raf V600E 的高选择性和效力而独一无二。 它在 B-Raf V600E 转化 Ba/F3 细胞中的 IC50 值为 0.09 μM,使其成为同类中最有效的抑制剂之一 .
属性
IUPAC Name |
N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[(E)-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)ethenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34F3N5O2/c1-4-39-13-15-40(16-14-39)20-25-9-10-26(18-28(25)32(33,34)35)38-31(41)23-6-5-21(2)22(17-23)7-8-24-19-37-30-27(11-12-36-30)29(24)42-3/h5-12,17-19H,4,13-16,20H2,1-3H3,(H,36,37)(H,38,41)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBFDGUGXMOMHX-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C=CC4=CN=C5C(=C4OC)C=CN5)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)/C=C/C4=CN=C5C(=C4OC)C=CN5)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
ANone: HG6-64-1 functions as a potent and selective inhibitor of Germinal Center Kinase (GCK), also known as MAP4K2. [] By inhibiting GCK, this compound disrupts downstream signaling pathways, including MAPK cascades, ultimately leading to cell cycle arrest and apoptosis in cancer cells. []
ANone: Yes, research indicates that this compound effectively inhibits the growth of Diffuse Large B-cell Lymphoma (DLBCL) cells both in vitro and in vivo. [] In vitro studies demonstrated that this compound treatment resulted in reduced viability and G0/G1 cell cycle arrest in DLBCL cell lines. [] Additionally, both intratumoral and intraperitoneal injections of this compound significantly reduced tumor growth rate and extended the lifespan of DLBCL xenograft mouse models. []
ANone: While research is ongoing, one study identified GCK expression as a potential prognostic biomarker in DLBCL patients. [] Patients whose tumors did not express GCK had a significantly higher progression-free survival rate compared to those with GCK-expressing tumors. [] This suggests that GCK expression levels could potentially help predict the responsiveness of DLBCL tumors to this compound treatment.
ANone: While the provided research primarily focuses on DLBCL, a bioinformatics study identified (E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide as a potentially sensitive drug for ovarian cancer. [] This suggests that further investigation into its therapeutic potential in other cancer types is warranted.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
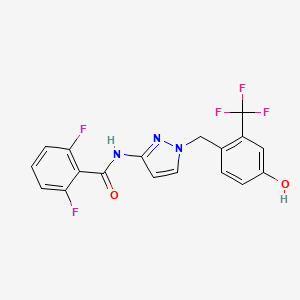

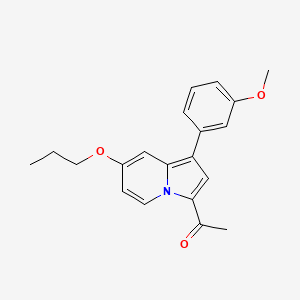
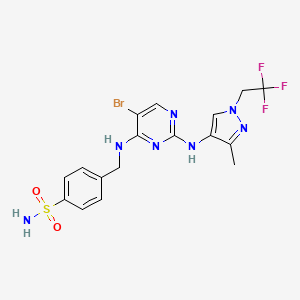

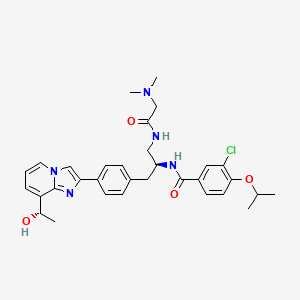

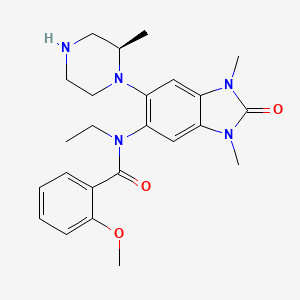
![(1r)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4h-Pyrrolo[3,2,1-Ij]quinolin-4-One](/img/structure/B607877.png)


